6-[(tert-butyldimethylsilyl)oxy]-1H-indole
Overview
Description
6-[(tert-butyldimethylsilyl)oxy]-1H-indole is a chemical compound with the molecular formula C14H21NOSi. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The tert-butyldimethylsilyl (TBDMS) group is a common protecting group used in organic synthesis to protect hydroxyl groups from unwanted reactions.
Mechanism of Action
Target of Action
Similar compounds, such as (tert-butyldimethylsilyloxy)acetaldehyde, have been used in synthetic glycobiology . They can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .
Mode of Action
The compound interacts with its targets through a process known as silylation. Silylation is a process where a silicon-containing group (in this case, the tert-butyldimethylsilyl group) is introduced into a molecule. This process is often used to protect reactive functional groups during chemical reactions .
Biochemical Pathways
Similar compounds have been used in the stereocontrolled production of erythrose , suggesting that it may play a role in carbohydrate metabolism.
Action Environment
The action, efficacy, and stability of 6-[(tert-butyldimethylsilyl)oxy]-1H-indole can be influenced by various environmental factors. For instance, the presence of moisture can lead to the hydrolysis of silyl ethers . Therefore, it is typically used and stored under anhydrous conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(tert-butyldimethylsilyl)oxy]-1H-indole typically involves the protection of the hydroxyl group on the indole ring. One common method is to react indole with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6-[(tert-butyldimethylsilyl)oxy]-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in water or OsO4 in an organic solvent.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: TBAF in THF at room temperature.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Deprotected indole with a free hydroxyl group.
Scientific Research Applications
6-[(tert-butyldimethylsilyl)oxy]-1H-indole has several applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of complex organic molecules.
Biology: Employed in the study of indole derivatives and their biological activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMSCl): Used for silylation of hydroxyl groups.
tert-Butyldimethylsilanol: Another silylating agent for hydroxyl protection.
tert-Butyldimethylsilyl ethers: General class of compounds used for protecting hydroxyl groups.
Uniqueness
6-[(tert-butyldimethylsilyl)oxy]-1H-indole is unique due to its indole core, which imparts specific chemical and biological properties. The TBDMS group provides robust protection, making it suitable for complex synthetic routes where multiple functional groups need to be selectively protected and deprotected .
Biological Activity
6-[(tert-butyldimethylsilyl)oxy]-1H-indole is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility in organic solvents. This modification is crucial for its application in various biological assays.
Antioxidant Activity
Research indicates that indole derivatives, including this compound, exhibit significant antioxidant properties. Antioxidants play a vital role in neutralizing free radicals, thereby protecting cells from oxidative stress. A study demonstrated that indole derivatives can scavenge reactive oxygen species (ROS), thereby reducing oxidative damage in cellular models .
Antimicrobial Effects
The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies revealed that this compound inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Properties
Inflammation is a critical factor in many chronic diseases. Research has indicated that this indole derivative may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models, administration of the compound resulted in reduced inflammation markers, suggesting its potential use in treating inflammatory conditions .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The TBDMS group enhances electron donation capacity, allowing the compound to neutralize free radicals effectively.
- Membrane Disruption : The lipophilic nature of the compound facilitates its incorporation into bacterial membranes, leading to increased permeability and cell lysis.
- Cytokine Modulation : The compound may modulate signaling pathways involved in inflammation, particularly those associated with NF-kB activation.
Study 1: Antioxidant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant efficacy of various indole derivatives, including this compound. The results showed a significant reduction in lipid peroxidation levels in treated cells compared to controls, highlighting its potential as a therapeutic agent against oxidative stress-related diseases .
Study 2: Antimicrobial Activity
In a comparative study of antimicrobial agents, this compound was tested against standard strains of Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, suggesting its viability as an alternative antimicrobial agent .
Study 3: Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan injection in rats, administration of this compound significantly reduced paw edema compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
Properties
IUPAC Name |
tert-butyl-(1H-indol-6-yloxy)-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)16-12-7-6-11-8-9-15-13(11)10-12/h6-10,15H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVRGWFZTYZCFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623886 | |
Record name | 6-{[tert-Butyl(dimethyl)silyl]oxy}-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106792-41-0 | |
Record name | 6-{[tert-Butyl(dimethyl)silyl]oxy}-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-[(tert-butyldimethylsilyl)oxy]-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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